Pdk1-IN-RS2
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Overview
Description
PDK1-IN-RS2 is a selective inhibitor of phosphoinositide-dependent kinase-1 (PDK1). This compound mimics the peptide docking motif (PIFtide) and inhibits the activation of downstream kinases such as S6K1 by PDK1 . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
PDK1-IN-RS2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
PDK1-IN-RS2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDK1 and its downstream effects.
Industry: Utilized in the development of new therapeutic agents targeting PDK1 and related pathways.
Mechanism of Action
PDK1-IN-RS2 targets the PDK1-interacting fragment (PIF) pocket, a hydrophobic motif found at the N-terminal lobe of PDK1 . By binding to this pocket, this compound allosterically inactivates the catalytic function of PDK1, thereby inhibiting the activation of downstream kinases such as S6K1 . This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
PDK1-IN-RS2 is unique in its selective inhibition of PDK1 through the PIF pocket. Similar compounds include:
BX-912: A specific inhibitor of PDK1 with a different mechanism of action.
MP7: Another PDK1 inhibitor with distinct binding properties.
RS1-PDK1 inhibitor: A selective inhibitor of PDK1 similar to this compound but with different structural features.
This compound stands out due to its substrate-selective inhibition and its ability to mimic the peptide docking motif, making it a valuable tool in research .
Properties
Molecular Formula |
C15H9ClN2O2S3 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18) |
InChI Key |
MZAVPBQCWWIYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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